6-(4-FLUOROPHENYL)-2-({[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)PYRIMIDIN-4-OL
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Overview
Description
6-(4-FLUOROPHENYL)-2-({[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)PYRIMIDIN-4-OL is a complex organic compound that features a pyrimidinol core substituted with a fluorophenyl group and a sulfanyl-linked oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-FLUOROPHENYL)-2-({[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)PYRIMIDIN-4-OL typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Attachment of the Sulfanyl Group: The oxadiazole derivative is then reacted with a thiol to introduce the sulfanyl group.
Pyrimidinol Core Construction: The pyrimidinol core is constructed through a condensation reaction involving a suitable precursor, such as a β-diketone, with a guanidine derivative.
Final Coupling: The final step involves coupling the fluorophenyl group to the pyrimidinol core, typically through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the pyrimidinol core, potentially leading to ring-opening or hydrogenation products.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxadiazole derivatives and hydrogenated pyrimidinol cores.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its ability to form stable complexes with metals could be exploited in the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study biological pathways involving sulfur and nitrogen heterocycles.
Industrial Applications: Its stability and reactivity profile make it suitable for use in various industrial processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of 6-(4-FLUOROPHENYL)-2-({[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)PYRIMIDIN-4-OL involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, where it can inhibit or modulate their activity. The fluorophenyl group enhances binding affinity through hydrophobic interactions, while the oxadiazole and pyrimidinol moieties participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic Acid: Similar in that it contains a halogenated aromatic ring, but differs significantly in its overall structure and reactivity.
2-Fluorodeschloroketamine: Shares the presence of a fluorophenyl group but is otherwise structurally distinct.
Uniqueness
6-(4-FLUOROPHENYL)-2-({[3-(3-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)PYRIMIDIN-4-OL is unique due to its combination of a pyrimidinol core with both a fluorophenyl and an oxadiazole moiety. This unique structure imparts specific reactivity and binding properties that are not found in simpler analogs.
Properties
IUPAC Name |
4-(4-fluorophenyl)-2-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O2S/c1-12-3-2-4-14(9-12)19-24-18(27-25-19)11-28-20-22-16(10-17(26)23-20)13-5-7-15(21)8-6-13/h2-10H,11H2,1H3,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBIHYDUQFNIEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CSC3=NC(=CC(=O)N3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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